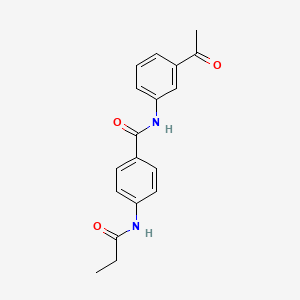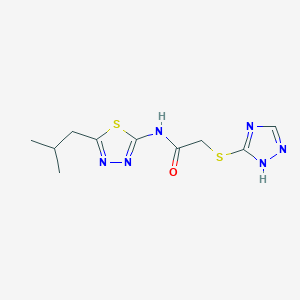
N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide, also known as BCF, is a chemical compound that has recently gained attention in scientific research. BCF is a small molecule that has been synthesized for its potential use as a tool compound in the study of protein-protein interactions.
作用機序
N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide binds to a specific site on a protein, disrupting the interaction between two proteins. This can lead to changes in the function of the protein and downstream effects on cellular processes. The exact mechanism of action of N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide is still being studied, but it is believed to involve changes in the conformation of the protein and the disruption of hydrogen bonding between the two proteins.
Biochemical and Physiological Effects:
N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to have biochemical and physiological effects in vitro. In one study, N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide was shown to inhibit the interaction between two proteins involved in cancer cell proliferation, leading to a decrease in cell viability. N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide has also been shown to have anti-inflammatory effects in vitro, making it a potential candidate for the development of new anti-inflammatory drugs.
実験室実験の利点と制限
N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in scientific research. N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide also has a specific binding site on a protein, making it a useful tool compound for studying protein-protein interactions. However, there are also limitations to the use of N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide in lab experiments. N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide has not been extensively studied in vivo, so its effects on living organisms are not well understood. Additionally, N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide has a short half-life, which can make it difficult to use in long-term experiments.
将来の方向性
There are several future directions for the study of N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide. One direction is to further study the mechanism of action of N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide and its effects on protein-protein interactions. This could lead to the development of new drugs that target protein-protein interactions, which are often difficult to target with traditional small molecule drugs. Another direction is to study the effects of N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide in vivo, which could lead to a better understanding of its potential as a therapeutic agent. Finally, the synthesis of new analogs of N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide could lead to the development of more potent and selective tool compounds for the study of protein-protein interactions.
合成法
The synthesis of N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide involves a multi-step process that begins with the reaction of 2-chloro-6-fluoroaniline with benzyl bromide to form N-benzyl-2-chloro-6-fluoroaniline. This compound is then reacted with acryloyl chloride to form N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide. The synthesis of N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide has been optimized to yield high purity and yield, making it an ideal tool compound for scientific research.
科学的研究の応用
N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide has been used in scientific research as a tool compound to study protein-protein interactions. N-benzyl-3-(2-chloro-6-fluorophenyl)acrylamide binds to a specific site on a protein, allowing researchers to study the effects of disrupting the interaction between two proteins. This has potential applications in the development of new drugs that target protein-protein interactions, which are often difficult to target with traditional small molecule drugs.
特性
IUPAC Name |
(E)-N-benzyl-3-(2-chloro-6-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-14-7-4-8-15(18)13(14)9-10-16(20)19-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSNONKMDVGLHE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B5843187.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5843200.png)

![5-[(3,4-difluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5843217.png)
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5843239.png)
![N-[2-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B5843243.png)